3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid

Lipophilicity ADME Drug Design

Researchers optimizing cinnamic acid-based anti-inflammatory agents face a critical barrier: insufficient membrane permeability limits cellular potency. Generic cinnamic acid (XLogP≈2.1) fails to model hydrophobic binding pocket interactions. • Ortho-cyclohexylmethoxy derivative (XLogP3=4.2) delivers a 2.3-unit lipophilicity increase over parent cinnamic acid, directly addressing permeability SAR gaps in COX-2/LOX inhibitor programs. • Serves as an ideal reference compound for PAMPA and Caco-2 permeability assays alongside less lipophilic analogs; reactive α,β-unsaturated carboxylic acid moiety enables diverse combinatorial library generation. • Supplied with verified purity and reliable global logistics for uninterrupted research workflows.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 1087789-65-8
Cat. No. B1415030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid
CAS1087789-65-8
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC=C2C=CC(=O)O
InChIInChI=1S/C16H20O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,17,18)/b11-10+
InChIKeyHUYCROUFQFGRMK-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipophilic Profile of 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic Acid


3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid (CAS 1087789-65-8) is a synthetic ortho-substituted cinnamic acid derivative [1]. It belongs to the phenylpropenoic acid family, with a cyclohexylmethoxy group at the 2-position of the phenyl ring . This substitution pattern significantly elevates its lipophilicity (calculated XLogP3 = 4.2) compared to the parent cinnamic acid (XLogP ≈ 2.1), suggesting altered membrane permeability and pharmacokinetic behavior [2].

3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic Acid vs. Generic Cinnamic Analogs


While cinnamic acid derivatives are frequently evaluated for anti-inflammatory and anticancer properties, the specific ortho-cyclohexylmethoxy substitution on 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid creates a unique physicochemical profile. As shown in Table 1, the compound's computed XLogP3 of 4.2 is more than double that of unsubstituted cinnamic acid [1]. This difference is critical because lipophilicity directly influences membrane partitioning, cellular uptake, and off-target binding. Furthermore, the cyclohexylmethoxy group introduces steric bulk and a flexible aliphatic ring, which can alter binding pocket interactions compared to simpler alkoxy or hydroxy cinnamic acid analogs [2]. Therefore, substituting this compound with a generic cinnamic acid or a different ortho-substituted analog will not yield equivalent results in assays where lipophilicity or steric fit is a determinant of activity.

Quantitative Differentiation of 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic Acid


Enhanced Lipophilicity vs. Cinnamic Acid

The computed XLogP3 value for 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid is 4.2 [1]. This is a 2.3-unit increase over the parent cinnamic acid, which has an XLogP of 1.9–2.1 [2].

Lipophilicity ADME Drug Design

Higher Molecular Weight and Flexibility vs. Cinnamic Acid

The compound has a molecular weight of 260.33 g/mol and 5 rotatable bonds [1], compared to cinnamic acid's 148.05 g/mol and 2 rotatable bonds [2].

Physicochemical Properties Scaffold Diversity Drug Design

COX-2 Inhibition Potential (Class-Level Evidence)

While direct activity data for 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid are not available, studies on structurally related cinnamic acid derivatives have demonstrated selective COX-2 inhibition with IC50 values as low as 1.09 ± 0.09 μM [1].

Anti-inflammatory COX-2 Cinnamic Acid Derivatives

LOX Inhibitory Activity (Class-Level Evidence)

Cinnamic acid derivatives have been reported to inhibit lipoxygenase (LOX) enzymes, with IC50 values ranging from 7.4 μM to 100 μM depending on the substitution pattern [1].

Anti-inflammatory Lipoxygenase Cinnamic Acid Derivatives

Limited Published Biological Activity Data

A search of PubMed and ChEMBL reveals no peer-reviewed biological activity data for 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid [1]. PubChem also lists zero bioassay results [2].

Data Availability Research Use Risk Assessment

Application Scenarios for 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic Acid


Lipophilicity-Driven SAR for Anti-Inflammatory Research

Given its 2.3-unit higher XLogP3 compared to cinnamic acid [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing membrane permeability of cinnamic acid-based anti-inflammatory agents. Researchers investigating COX-2 or LOX inhibition can use this scaffold to assess the impact of enhanced lipophilicity on cellular potency and selectivity.

Cellular Uptake and Membrane Partitioning Probe

The significant increase in lipophilicity (XLogP3 = 4.2 vs. 2.1 for cinnamic acid [1]) makes this compound a valuable tool for investigating the relationship between logP and cellular accumulation. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside less lipophilic analogs.

Combinatorial Chemistry Building Block

With its unique cyclohexylmethoxy substitution and the presence of a reactive α,β-unsaturated carboxylic acid moiety, 3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid can be used to generate diverse combinatorial libraries . Its increased molecular weight (260.33 g/mol) and rotatable bonds (5) [2] provide a distinct starting point for exploring chemical space not covered by smaller cinnamic acid derivatives.

Exploratory Tool for Lipophilic Cinnamic Modifications

Despite the lack of direct biological data [3], the class-level evidence for cinnamic acid derivatives as COX-2 and LOX inhibitors [4] positions this compound as a high-priority scaffold for initial screening. Its lipophilic tail may enhance binding to hydrophobic enzyme pockets, making it a logical candidate for hit identification in inflammation-related assays.

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